molecular formula C10H11NO4 B1365176 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid CAS No. 61916-60-7

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

Cat. No. B1365176
CAS RN: 61916-60-7
M. Wt: 209.2 g/mol
InChI Key: RCVPARJLXXAYQW-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “trans-2-Propenoic acid, 3-(4-methoxyphenyl)-”, “(E)-p-Methoxy-cinnamic acid”, and "trans-4-methoxycinnamic acid" . The compound has a molecular weight of 209.2 .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is characterized by the presence of a methoxyphenyl group, an amino group, and an oxopropanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .

Scientific Research Applications

Chemical Synthesis and Modification

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid and its derivatives are extensively utilized in chemical synthesis. For instance, the enantioselective reduction of 3-aryl-2-oxopropanoic acids, including derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, is a crucial process in the preparation of substituted phenyllactic or aryllactic acids. These acids are significant constituents of depsipeptides, a large class of natural products expressing a wide range of biological activities. The substrate selectivity of transition-metal and enzyme-catalyzed methods for their synthesis has been a subject of comparative research studies (Lüttenberg, Ta, Heyden, & Scherkenbeck, 2013). Additionally, 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid is used in the synthesis of various compounds, including the preparation of enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids via chemoenzymatic reduction of 2-oxo acids, highlighting its versatility in organic synthesis (Sivanathan, Körber, Tent, Werner, & Scherkenbeck, 2015).

Corrosion Inhibition

This compound's derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of 4-MAT in hydrochloric acid medium can reach up to 98%, making it a potent choice for protecting industrial materials against corrosive damage. This highlights the compound's practical application in extending the life of metals in harsh chemical environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Spectrophotometric Determination of Metals

Derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, such as 3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), are used in highly sensitive and selective spectrophotometric methods for determining trace amounts of metals like nickel. The compound forms a complex with Ni(II) in alkaline media, which can be extracted quantitatively with various solvents. This method has been successfully applied to determine nickel in different materials, such as hydrogenated greases, steels, and solders, showcasing the compound's role in analytical chemistry (Izquierdo & Carrasco, 1984).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid have been used in the synthesis of novel compounds with potential therapeutic properties. For instance, compounds synthesized from a similar structure were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy. This indicates the compound's potential as a precursor in the development of new drugs with diverse therapeutic applications (Subudhi & Sahoo, 2011).

properties

IUPAC Name

3-(4-methoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVPARJLXXAYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470153
Record name 3-(4-Methoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

CAS RN

61916-60-7
Record name 3-(4-Methoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting from 4-methoxyaniline and following the procedure described above for the synthesis of compound 27 (example 8, scheme 8), title compound 157 was obtained in 56% yield. MS (m/z): 210.0 (M+H).
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56%

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 6A (14.4 g, 4.8 mmol) in 10:1 EtOAc/MeOH (220 mL) was added 10% Pd/C (250 mg). The reaction mixture was stirred vigorously under an atmosphere of hydrogen (40 psi) for 2 h. More 10% Pd/C (250 mg) was added and the reaction was stirred under 50 psi hydrogen for another 1 h. Additional 10% Pd/C (500 mg) was added and the reaction was stirred under 50 psi hydrogen for an additional 1 h. The reaction was filtered through a pad of Celite® and the filtrate was concentrated in vacuo to yield Intermediate 6B (11.1 g, 96%) as an off-white solid. LCMS Anal. Calc'd for C10H11NO4 209.20, found [M+H] 210.1.
Name
Intermediate 6A
Quantity
14.4 g
Type
reactant
Reaction Step One
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EtOAc MeOH
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220 mL
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250 mg
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catalyst
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Reaction Step Three
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250 mg
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catalyst
Reaction Step Four
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500 mg
Type
catalyst
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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